Calmodulin-dependent protein kinase II (290-309)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

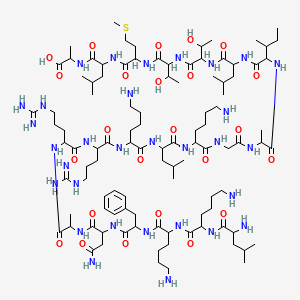

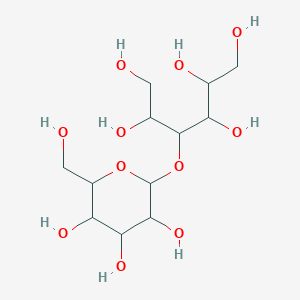

Calmodulin-dependent protein kinase II (290-309) is a peptide fragment derived from the larger enzyme, calmodulin-dependent protein kinase II. This enzyme is a serine/threonine-specific protein kinase regulated by the calcium/calmodulin complex. It plays a crucial role in various cellular processes, including learning, memory, and synaptic plasticity. The peptide fragment (290-309) is often used in research to study the enzyme’s function and regulation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of calmodulin-dependent protein kinase II (290-309) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Amino acids are activated and coupled to the resin-bound peptide.

Deprotection: Protective groups on the amino acids are removed to allow further coupling.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Calmodulin-dependent protein kinase II (290-309) primarily undergoes phosphorylation reactions. This involves the transfer of a phosphate group from ATP to specific serine or threonine residues within the peptide.

Common Reagents and Conditions

ATP: The primary phosphate donor in phosphorylation reactions.

Calcium/Calmodulin: Essential for activating the kinase.

Kinase Buffer: Provides the optimal pH and ionic strength for the reaction.

Major Products

The major product of these reactions is the phosphorylated form of the peptide, which can be further analyzed to study the enzyme’s activity and regulation.

Applications De Recherche Scientifique

Calmodulin-dependent protein kinase II (290-309) has numerous applications in scientific research:

Neuroscience: Studying the role of calmodulin-dependent protein kinase II in synaptic plasticity and memory formation.

Cardiology: Investigating its involvement in cardiac function and heart disease.

Cell Biology: Understanding its role in cell cycle regulation and apoptosis.

Drug Development: Screening for potential inhibitors that could modulate the enzyme’s activity in various diseases.

Mécanisme D'action

The mechanism of action of calmodulin-dependent protein kinase II involves the binding of calcium/calmodulin to the enzyme, leading to its activation. This activation allows the enzyme to phosphorylate target proteins, thereby modulating their function. The peptide fragment (290-309) is often used to study this process in detail, as it contains key residues involved in the enzyme’s regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Calmodulin-dependent protein kinase I

- Calmodulin-dependent protein kinase IV

- Calmodulin-dependent protein kinase kinase

Uniqueness

Calmodulin-dependent protein kinase II is unique due to its ability to undergo autophosphorylation, which allows it to remain active even in the absence of calcium/calmodulin. This property is not shared by the other calmodulin-dependent kinases, making it a critical player in long-term potentiation and memory formation.

Propriétés

Formule moléculaire |

C103H185N31O24S |

|---|---|

Poids moléculaire |

2273.8 g/mol |

Nom IUPAC |

2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[2-[[6-amino-2-[[6-amino-2-[(2-amino-4-methylpentanoyl)amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C103H185N31O24S/c1-17-58(10)80(98(154)131-75(50-57(8)9)97(153)133-82(63(15)136)100(156)134-81(62(14)135)99(155)126-72(39-46-159-16)92(148)127-73(48-55(4)5)93(149)119-61(13)101(157)158)132-84(140)59(11)117-79(138)53-116-86(142)66(33-21-25-40-104)122-95(151)74(49-56(6)7)128-90(146)68(35-23-27-42-106)124-89(145)71(38-30-45-115-103(112)113)125-88(144)70(37-29-44-114-102(110)111)120-83(139)60(12)118-94(150)77(52-78(109)137)130-96(152)76(51-64-31-19-18-20-32-64)129-91(147)69(36-24-28-43-107)123-87(143)67(34-22-26-41-105)121-85(141)65(108)47-54(2)3/h18-20,31-32,54-63,65-77,80-82,135-136H,17,21-30,33-53,104-108H2,1-16H3,(H2,109,137)(H,116,142)(H,117,138)(H,118,150)(H,119,149)(H,120,139)(H,121,141)(H,122,151)(H,123,143)(H,124,145)(H,125,144)(H,126,155)(H,127,148)(H,128,146)(H,129,147)(H,130,152)(H,131,154)(H,132,140)(H,133,153)(H,134,156)(H,157,158)(H4,110,111,114)(H4,112,113,115) |

Clé InChI |

LRKHMNPQPYICFK-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-amine;but-2-enedioic acid](/img/structure/B13394323.png)

![2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid](/img/structure/B13394340.png)

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B13394363.png)

![1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B13394378.png)

![Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B13394394.png)

![13-ethyl-17-ethynyl-11-methylene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;Desogestrel](/img/structure/B13394401.png)